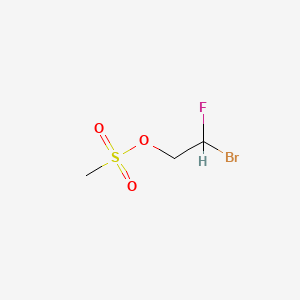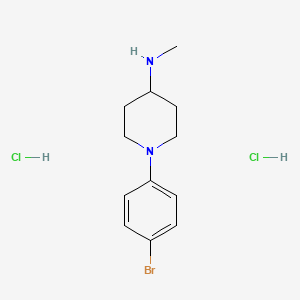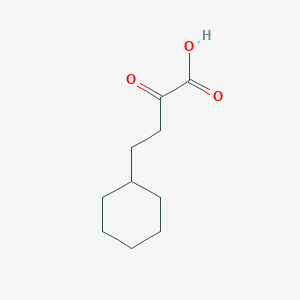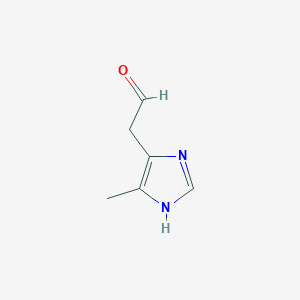
2-(3-Nitrophenyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitrophenyl)ethanethioamide is an organic compound characterized by the presence of a nitrophenyl group attached to an ethanethioamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)ethanethioamide typically involves the reaction of 3-nitrobenzaldehyde with thioacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Nitrophenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethanethioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(3-aminophenyl)ethanethioamide.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted ethanethioamide derivatives.
Applications De Recherche Scientifique
2-(3-Nitrophenyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-Nitrophenyl)ethanethioamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethanethioamide moiety can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in various effects.
Similar Compounds:
- 2-(4-Nitrophenyl)ethanethioamide
- 2-(2-Nitrophenyl)ethanethioamide
- 2-(3-Nitrophenyl)ethanamide
Comparison: this compound is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a compound of particular interest in research and industrial applications.
Propriétés
Formule moléculaire |
C8H8N2O2S |
|---|---|
Poids moléculaire |
196.23 g/mol |
Nom IUPAC |
2-(3-nitrophenyl)ethanethioamide |
InChI |
InChI=1S/C8H8N2O2S/c9-8(13)5-6-2-1-3-7(4-6)10(11)12/h1-4H,5H2,(H2,9,13) |
Clé InChI |
XFAIUCDTGHKYDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)

![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)




